MI 2 MALT1 inhibitor
MI 2 MALT1 inhibitor
MI 2 is an inhibitor of the paracaspase MALT1 with an IC50 value of 5.84 μM in a fluorescence assay. It inhibits the growth of MALT1-dependent activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL) cell lines (GI50s = 0.2, 0.5, 0.4, and 0.4 μM for HBL-1, TMD8, OCI-Ly3, and OCI-Ly10 cells, respectively). MI 2 inhibits cleavage of the MALT1 target protein CYLD in a dose-dependent manner in HBL-1 cells but does not inhibit caspase-3, caspase-8, and caspase-9, which are structurally similar to MALT1. MI 2 (25 mg/kg, i.v.) reduces tumor size in TMD8 and HBL-1 mouse xenograft models.
MI-2 is a MALT1 inhibitor (IC50 = 5.84 μM). MI-2 binds directly to MALT1 and irreversibly suppresses protease function. Decreases NF-κB activity induced by MALT1. Mucosa-associated-lymphoid-tissue lymphoma-translocation gene 1 (MALT1), a paracaspase and essential regulator for nuclear factor kB (NF-κB) activation, plays an important role in innate and adaptive immunity. Suppression of MALT1 protease activity with small molecule inhibitors showed promising efficacies in subtypes of B cell lymphoma and improvement in experimental autoimmune encephalomyelitis model.
MI-2 is a MALT1 inhibitor (IC50 = 5.84 μM). MI-2 binds directly to MALT1 and irreversibly suppresses protease function. Decreases NF-κB activity induced by MALT1. Mucosa-associated-lymphoid-tissue lymphoma-translocation gene 1 (MALT1), a paracaspase and essential regulator for nuclear factor kB (NF-κB) activation, plays an important role in innate and adaptive immunity. Suppression of MALT1 protease activity with small molecule inhibitors showed promising efficacies in subtypes of B cell lymphoma and improvement in experimental autoimmune encephalomyelitis model.
Brand Name:
Vulcanchem
CAS No.:
1047953-91-2
VCID:
VC0535389
InChI:
InChI=1S/C19H17Cl3N4O3/c1-28-8-9-29-19-24-18(12-2-7-15(21)16(22)10-12)26(25-19)14-5-3-13(4-6-14)23-17(27)11-20/h2-7,10H,8-9,11H2,1H3,(H,23,27)
SMILES:
COCCOC1=NN(C(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)NC(=O)CCl
Molecular Formula:
C19H17Cl3N4O3
Molecular Weight:
455.72
MI 2 MALT1 inhibitor
CAS No.: 1047953-91-2
Cat. No.: VC0535389
Molecular Formula: C19H17Cl3N4O3
Molecular Weight: 455.72
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | MI 2 is an inhibitor of the paracaspase MALT1 with an IC50 value of 5.84 μM in a fluorescence assay. It inhibits the growth of MALT1-dependent activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL) cell lines (GI50s = 0.2, 0.5, 0.4, and 0.4 μM for HBL-1, TMD8, OCI-Ly3, and OCI-Ly10 cells, respectively). MI 2 inhibits cleavage of the MALT1 target protein CYLD in a dose-dependent manner in HBL-1 cells but does not inhibit caspase-3, caspase-8, and caspase-9, which are structurally similar to MALT1. MI 2 (25 mg/kg, i.v.) reduces tumor size in TMD8 and HBL-1 mouse xenograft models. MI-2 is a MALT1 inhibitor (IC50 = 5.84 μM). MI-2 binds directly to MALT1 and irreversibly suppresses protease function. Decreases NF-κB activity induced by MALT1. Mucosa-associated-lymphoid-tissue lymphoma-translocation gene 1 (MALT1), a paracaspase and essential regulator for nuclear factor kB (NF-κB) activation, plays an important role in innate and adaptive immunity. Suppression of MALT1 protease activity with small molecule inhibitors showed promising efficacies in subtypes of B cell lymphoma and improvement in experimental autoimmune encephalomyelitis model. |
|---|---|
| CAS No. | 1047953-91-2 |
| Molecular Formula | C19H17Cl3N4O3 |
| Molecular Weight | 455.72 |
| IUPAC Name | 2-chloro-N-[4-[5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1,2,4-triazol-1-yl]phenyl]acetamide |
| Standard InChI | InChI=1S/C19H17Cl3N4O3/c1-28-8-9-29-19-24-18(12-2-7-15(21)16(22)10-12)26(25-19)14-5-3-13(4-6-14)23-17(27)11-20/h2-7,10H,8-9,11H2,1H3,(H,23,27) |
| Standard InChI Key | TWJGQZBSEMDPQP-UHFFFAOYSA-N |
| SMILES | COCCOC1=NN(C(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)NC(=O)CCl |
| Appearance | Solid powder |
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